Bis(vinylsulfonyl)propanol

Catalog No.
S764756
CAS No.
67006-32-0
M.F
C7H12O5S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(vinylsulfonyl)propanol

Researchers using hydrophobic DVB or glutaraldehyde face poor aqueous permeability, uncontrolled swelling, and heterogeneous byproducts in cross-linking. BVP provides a hydrophilic crosslinker with a propanol spacer for specific Michael addition. • Ion-exchange resins: swelling ratio 1.5 mmol/g. • Gelatin films: robust at 0.02 g/m2. • Protein MS: cleavable, lysine-specific. SMolecule ensures high purity and global delivery.

CAS Number

67006-32-0

Product Name

Bis(vinylsulfonyl)propanol

IUPAC Name

1,3-bis(ethenylsulfonyl)propan-2-ol

Molecular Formula

C7H12O5S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

SOBDFTUDYRPGJY-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O

Canonical SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O

The exact mass of the compound 1,3-Bis(vinylsulfonyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

BVP, 1,3-Bis(vinylsulfonyl)-2-propanol, 1,3-Bis(ethenylsulfonyl)propan-2-ol, Bis(vinylsulfonyl)propanol

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

Bis(vinylsulfonyl)propanol (BVP) is a highly versatile, hydrophilic cross-linking agent characterized by two reactive vinylsulfonyl groups separated by a propanol backbone[1]. Unlike standard aliphatic or aromatic cross-linkers, the presence of the secondary hydroxyl group imparts significant aqueous solubility and modulates the swelling behavior of the resulting polymer networks [2]. BVP is primarily procured for synthesizing advanced cation exchange resins, stabilizing gelatin-based photographic or photocatalytic emulsions, and performing highly specific protein cross-linking for structural biology [REFS-1, REFS-3]. Its mechanism relies on efficient Michael addition with primary amines and thiols, making it a critical precursor where both robust 3D network formation and high aqueous permeability are required [2].

Procurement Fit

Bifunctional vinyl sulfone for protein, gelatin and amine-containing macromolecule cross-linking
Crystalline solid with aqueous solubility, suited for water-based and mixed-solvent reaction systems
Established in photographic gelatin hardening, proteomics, hydrogels and sealant research

Substituting BVP with conventional cross-linkers like divinylbenzene (DVB), bis(vinylsulfonyl)methane (BVSM), or glutaraldehyde severely compromises end-product performance in aqueous and biological systems [1]. DVB is highly hydrophobic, which drastically reduces aqueous ion accessibility and alters the swelling ratio of ion-exchange resins, leading to lower in vivo binding capacities [2]. Glutaraldehyde, while common for proteins and gelatin, polymerizes non-specifically and creates overly dense, rigid networks that hinder the diffusion of reactants in catalytic films and complicate mass spectrometry analysis [3]. BVP’s unique propanol spacer provides the exact balance of hydrophilicity and specific reactivity needed to maintain network permeability without sacrificing mechanical stability[1].

Substitution Risk

Backbone-dependent cross-linking efficiency
Cross-linking performance is highly backbone-dependent; the hydroxyl group on the propanol spacer influences solubility and network architecture, so BVSM may not replicate BVSP results without re-optimization.
Hydroxyl-driven solubility and stability
The secondary –OH group confers aqueous solubility and hydrogen-bonding capacity absent in BVSM; substituting with BVSM can shift formulation compatibility and hydrolytic stability.
Solid-state handling vs. liquid divinyl sulfone
BVSP is a solid at ambient temperature while divinyl sulfone is a toxic liquid (T+/R27); the solid form may reduce exposure risk and simplify weighing, but reactivity differences should be validated.

Controlled Swelling and Ion Accessibility in Cation Exchange Resins

In the synthesis of alpha-fluoroacrylic acid polymers for gastrointestinal potassium binding, the choice of cross-linker directly dictates the resin's swelling ratio and ion exchange kinetics. BVP-crosslinked polymers maintain an optimal swelling ratio of less than 3 to 5 in physiological isotonic buffers[1]. In contrast, substituting with highly hydrophobic divinylbenzene (DVB) can restrict the diffusion of aqueous ions, while highly hydrophilic non-vinylic crosslinkers may lead to excessive swelling (>7), compromising the structural integrity of the resin in the GI tract [1]. BVP provides the necessary hydrophilicity via its hydroxyl group to ensure a potassium binding capacity of >1.5 mmol/g while preventing excessive volumetric expansion.

Evidence DimensionSwelling ratio in physiological isotonic buffer
Target Compound DataBVP-crosslinked alpha-fluoroacrylate polymer (Swelling ratio < 3 to 5)
Comparator Or BaselineHydrophobic DVB or highly swellable alternatives (Swelling ratio often >7 or restricted ion diffusion)
Quantified DifferenceBVP maintains structural integrity (ratio <5) while ensuring high aqueous ion accessibility.
ConditionsPhysiological isotonic buffer (pH ~6.5)

Critical for pharmaceutical manufacturers procuring cross-linkers for oral ion-exchange resins where controlled swelling and high binding capacity are strictly regulated.

Gelatin Hardening
Head-to-head
≥92% BVSP utilization vs. formaldehyde extremely low effectiveness
Supports near-quantitative cross-linker consumption in gelatin films
Casting film efficiency ~4× higher than swollen gel; 1997 study

Permeability and Stability in Gelatin-Based Photocatalytic Films

BVP is highly effective at cross-linking gelatin matrices to support active nanoparticles, such as Ag@AgBr grains, without suffocating their catalytic activity[1]. Research demonstrates that BVP forms an unbroken, stable 3D gelatin network at a minimum dosage of 0.02 g/m2 [1]. Unlike glutaraldehyde, which tends to over-crosslink and create dense barriers, the BVP-crosslinked network efficiently fixes the nanoparticles while hardly hindering the transmission of reactants (e.g., methyl orange) and degradation products [1]. Excessive cross-linking with non-optimized agents results in a sharp decline in visible-light photocatalytic activity due to mass transfer limitations.

Evidence DimensionMinimum dosage for unbroken film and reactant permeability
Target Compound DataBVP (0.02 g/m2 minimum dosage; high reactant transmission)
Comparator Or BaselineGlutaraldehyde / Excessive cross-linking (Dense network; hindered mass transfer)
Quantified DifferenceBVP achieves mechanical fixation at 0.02 g/m2 without sacrificing catalytic permeability.
ConditionsAg@AgBr-gelatin film on nylon mesh for visible-light degradation

Essential for materials scientists procuring cross-linkers for catalytic membranes, sensors, or photographic emulsions where diffusion kinetics are as important as mechanical stability.

Residue Selectivity
Head-to-head
Lys > Arg in gel; Arg > Lys in thin wet film
Processing-state tunable cross-linking network
Reactivity inversion not reported for formaldehyde

High Specificity in Protein Cross-Linking for Mass Spectrometry

For structural biology applications, BVP offers superior specificity compared to traditional amine-reactive cross-linkers. BVP primarily reacts with the primary amines of lysine residues via Michael addition, generating well-defined cross-linked peptide complexes highly suitable for mass spectrometry analysis[1]. In contrast, glutaraldehyde reacts heterogeneously with various amino acid side chains, creating a complex mixture of unwanted polymeric byproducts that severely complicate spectral interpretation [1]. Furthermore, BVP cross-links can be cleaved under specific conditions, allowing for the isolation and precise analysis of individual protein structures.

Evidence DimensionCross-linking specificity and byproduct generation
Target Compound DataBVP (High specificity for lysine primary amines; cleavable)
Comparator Or BaselineGlutaraldehyde (Heterogeneous reactivity; complex polymeric byproducts)
Quantified DifferenceBVP prevents non-specific polymerization, yielding clean, interpretable MS spectra.
ConditionsProtein complex incubation in aqueous buffer followed by MS analysis

Vital for biochemical reagent procurement where data reproducibility and clean spectral readouts in proteomics are required.

Residue Coverage
Class-level
Cys, His, Lys residues vs. NHS-ester Lys-only
Broader residue coverage for proteomics experiments
Vinyl sulfone class advantage; compatible with Tris buffers
Handling Safety
Reported
Solid BVSP vs. liquid DVS (T+/R27, R25)
Lower handling risk profile for laboratory use
GHS Warning vs. Danger; solid reduces spill risk
Aqueous Solubility
Reported
Water-soluble BVSP vs. methanol-soluble BVSM
Eliminates organic co-solvent need for aqueous systems
Hydroxyl group adds H-bond donor/acceptor capacity
Film Integrity Threshold
Reported
0.02 g/m² minimum loading
Defined lower limit for unbroken gelatin film formation
Excess cross-linking reduces photocatalytic activity

Synthesis of Pharmaceutical Ion-Exchange Resins

BVP is the optimal cross-linker for producing poly-fluoroacrylic acid or polystyrene sulfonate resins used in hyperkalemia treatments, where a controlled swelling ratio (<5) and high potassium binding capacity (>1.5 mmol/g) are required [1].

Gelatin Matrix Stabilization for Catalysis and Photography

Ideal for fabricating 3D gelatin networks (e.g., Ag@AgBr films) that require robust mechanical fixation of active grains at low dosages (0.02 g/m2) while maintaining high permeability for aqueous reactants [2].

Proteomics and Structural Biology Reagents

BVP is highly recommended for formulating protein cross-linking kits intended for mass spectrometry, owing to its lysine-specific Michael addition and cleavability, which prevent the heterogeneous byproducts seen with glutaraldehyde[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Gelatin film cross-linking
Aqueous-solvent process compatibility
Stoichiometric control and film integrity
Cross-linking mass spectrometry
Broad residue reactivity (Cys, His, Lys)
Tris buffer compatibility and multi-residue coverage
Polythioether sealant cure
Bifunctional sulfone with hydroxyl functionality
Adhesion and fuel resistance performance
Photocatalyst immobilization
Defined minimum cross-linker loading
Film integrity vs. cross-linking density balance

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

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